N'-(4-Methoxybenzylidene)cyclohexanecarbohydrazide
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Overview
Description
N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.339 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring and a methoxybenzylidene group. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide typically involves the condensation of cyclohexanecarbohydrazide with 4-methoxybenzaldehyde . The reaction is carried out under specific conditions to ensure high yield and purity. The product is obtained as a white solid with a melting point of 161-162°C
Chemical Reactions Analysis
N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzylidene group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: While not widely used in industrial applications, it serves as a valuable compound in research and development.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to exert its effects through modulation of certain biological pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
- N’-(4-Hydroxy-3-Methoxybenzylidene)cyclohexanecarbohydrazide
- N’-(2-Hydroxy-3-Methoxybenzylidene)cyclohexanecarbohydrazide
- N’-(2-Methoxybenzylidene)cyclohexanecarbohydrazide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties. N’-(4-Methoxybenzylidene)cyclohexanecarbohydrazide is unique due to its specific methoxybenzylidene group, which imparts distinct characteristics.
Properties
CAS No. |
444767-02-6 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,18)/b16-11+ |
InChI Key |
VKNBPPXEIXCLMZ-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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